molecular formula C10H14N2O3 B1611578 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione CAS No. 87046-45-5

1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione

Cat. No.: B1611578
CAS No.: 87046-45-5
M. Wt: 210.23 g/mol
InChI Key: UOBNPYJXUOMIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione is an organic compound that features a morpholine ring attached to a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione typically involves the reaction of morpholine with a suitable pyrrole derivative under controlled conditions. One common method includes the use of a coupling reaction between morpholine and a pyrrole-2,5-dione precursor, often facilitated by a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction, and purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction may produce morpholine-substituted pyrrole derivatives .

Scientific Research Applications

1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-4-amine
  • 1-[2-(Morpholin-4-yl)ethyl]piperazine
  • 2-(4-Morpholino)ethyl isothiocyanate

Comparison: 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a morpholine ring and a pyrrole-2,5-dione structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

87046-45-5

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H14N2O3/c13-9-1-2-10(14)12(9)4-3-11-5-7-15-8-6-11/h1-2H,3-8H2

InChI Key

UOBNPYJXUOMIPE-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C(=O)C=CC2=O

Canonical SMILES

C1COCCN1CCN2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.